molecular formula C19H19NO4S2 B2402210 Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-00-8

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2402210
CAS No.: 932520-00-8
M. Wt: 389.48
InChI Key: HCLJZSIUHHDOHU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of an ethyl ester group, a sulfamoyl group attached to a dimethylphenyl ring, and a carboxylate group on the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the benzothiophene intermediate with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA).

  • Esterification: : The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in biological systems likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-thiophene-2-carboxylate

Uniqueness

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-11-12(2)9-10-13(15)3/h5-11,20H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLJZSIUHHDOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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